molecular formula C19H20N2O6 B13205477 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid

Cat. No.: B13205477
M. Wt: 372.4 g/mol
InChI Key: NQCSPFRADOJQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is a complex organic compound with a molecular formula of C18H21NO6. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a nitrophenyl group through nitration. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal and replacement of the benzyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrophenyl group can participate in various chemical transformations. The propanoic acid moiety allows the compound to interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
  • Benzyloxycarbonyl-protected amino acids

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid, also known as Cbz-D-Asp-OBzl, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Structural Overview

The compound has the following chemical structure:

  • Molecular Formula : C19H19NO6
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 81440-35-9

Safety Information

The compound is classified with warning signals indicating potential hazards. Precautionary statements include avoiding inhalation and skin contact, and it should be stored properly to ensure safety during handling and experimentation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxy groups enhance its binding affinity, while the propanoic acid moiety plays a crucial role in modulating enzyme activity. The exact pathways remain under investigation, but preliminary studies suggest interactions with cellular signaling pathways that may influence cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, research involving murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma (HeLa) cells has shown promising results. The compound's efficacy was assessed using IC50 values, indicating the concentration required to inhibit 50% of cell growth.

Cell LineIC50 (μM)
L121025 ± 2
CEM30 ± 3
HeLa20 ± 1

These findings suggest that the compound may serve as a potential lead in cancer treatment development .

Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acidLacks nitrophenyl group; simpler structureModerate antiproliferative effects
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acidAdditional benzyloxy groups; more complexEnhanced binding affinity

The presence of the nitrophenyl group in our compound is crucial for its enhanced biological activity compared to its analogs .

Application in Drug Development

Recent studies have focused on the synthesis of derivatives of this compound aimed at improving its pharmacological properties. For example, modifications to the benzyloxy groups have been explored to enhance solubility and bioavailability. A notable case involved synthesizing a derivative that showed improved IC50 values across multiple cancer cell lines, indicating a potential for developing more effective therapeutic agents.

Research Findings

A study published in Bioorganic and Medicinal Chemistry Letters highlighted the synthesis and characterization of various analogs of Cbz-D-Asp-OBzl. The research underscored the importance of structural modifications in enhancing biological activities such as anti-cancer properties and enzyme inhibition .

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-8-10-15(11-9-14)21(25)26)20-18(24)27-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

NQCSPFRADOJQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.